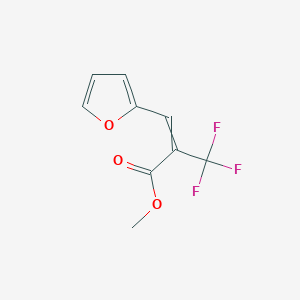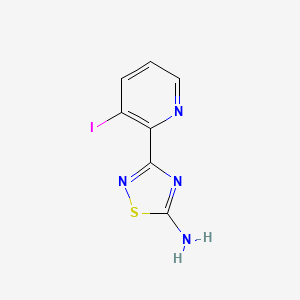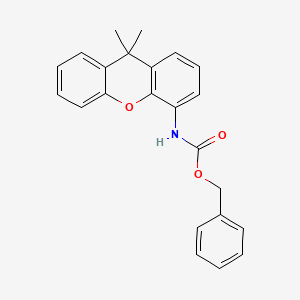
Methyl 3-(furan-2-yl)-2-(trifluoromethyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(furan-2-yl)-2-(trifluoromethyl)prop-2-enoate is an organic compound that features a furan ring, a trifluoromethyl group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(furan-2-yl)-2-(trifluoromethyl)prop-2-enoate typically involves the reaction of furan-2-carbaldehyde with trifluoromethyl ketone in the presence of a base, followed by esterification. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(furan-2-yl)-2-(trifluoromethyl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Methyl 3-(furan-2-yl)-2-(trifluoromethyl)propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-(furan-2-yl)-2-(trifluoromethyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers with unique properties.
Mécanisme D'action
The mechanism by which Methyl 3-(furan-2-yl)-2-(trifluoromethyl)prop-2-enoate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(furan-2-yl)prop-2-enoate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Methyl 3-(thiophen-2-yl)-2-(trifluoromethyl)prop-2-enoate: Contains a thiophene ring instead of a furan ring, leading to variations in electronic properties and biological activity.
Uniqueness
Methyl 3-(furan-2-yl)-2-(trifluoromethyl)prop-2-enoate is unique due to the presence of both the furan ring and the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
918307-40-1 |
|---|---|
Formule moléculaire |
C9H7F3O3 |
Poids moléculaire |
220.14 g/mol |
Nom IUPAC |
methyl 3-(furan-2-yl)-2-(trifluoromethyl)prop-2-enoate |
InChI |
InChI=1S/C9H7F3O3/c1-14-8(13)7(9(10,11)12)5-6-3-2-4-15-6/h2-5H,1H3 |
Clé InChI |
APHUTAJEEMXUSO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=CC1=CC=CO1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,3,6,7,10,11-Hexakis[2-(hexyloxy)phenyl]triphenylene](/img/structure/B12626500.png)
![3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propan-1-ol](/img/structure/B12626501.png)


![D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-->6)-O-[6-deoxy-6-[(1-oxo-5-hexyn-1-yl)amino]-alpha-D-glucopyranosyl-(1-->4)]-2-deoxy-](/img/structure/B12626527.png)

![2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12626535.png)
![1H-Pyrrole-3-carboxamide, N-[2-(diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-](/img/structure/B12626537.png)


![({2-[Di(propan-2-yl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B12626553.png)
